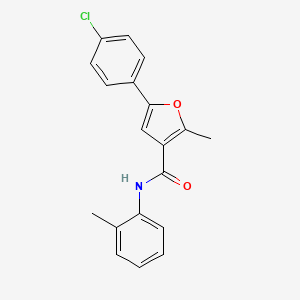

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide

Description

5-(4-Chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide is a furan-based carboxamide derivative characterized by a substituted furan ring at position 3, a 4-chlorophenyl group at position 5, and a 2-methylphenyl amide substituent at the N-position. Its molecular formula is C₁₉H₁₆ClNO₂, with a molar mass of 325.79 g/mol.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKJONMOTRTLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dihydroxy-2,5-dimethylhexane.

Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenyl group using a suitable chlorinating agent.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 2-methylphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Substitution Reactions

The chlorophenyl and methylphenyl groups in the compound participate in nucleophilic and electrophilic substitutions.

Key Observations:

-

Aromatic electrophilic substitution occurs at the para-chlorophenyl ring under nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄) conditions, yielding nitro- or sulfonated derivatives .

-

Nucleophilic displacement of the chlorine atom in the chlorophenyl group is achievable with strong nucleophiles like amines or alkoxides, producing aryl ethers or amines.

Table 1: Substitution Reaction Conditions and Yields

Oxidation and Reduction

The furan ring and carboxamide moiety exhibit redox activity:

Oxidation:

-

Furan ring oxidation with KMnO₄ in acidic media converts the furan to a maleic acid derivative, cleaving the ring.

-

Methyl group oxidation (e.g., using CrO₃) yields a carboxylic acid at the 2-position of the furan .

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the furan ring to a tetrahydrofuran derivative while preserving the carboxamide group .

Table 2: Redox Reaction Outcomes

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF) .

-

Buchwald-Hartwig amination introduces amino groups using Pd₂(dba)₃ and Xantphos .

Table 3: Cross-Coupling Efficiency

| Coupling Type | Substrate | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 89 | |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 76 |

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis to carboxylic acid under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions . Conversely, condensation with hydrazines forms hydrazide derivatives .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing chlorobenzene, CO₂, and methylphenylamine fragments .

Comparative Reactivity Insights

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that compounds similar to 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide exhibit significant antibacterial activity. For instance, fluorinated derivatives have shown potent effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics like kanamycin, suggesting their potential as effective antibacterial agents .

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in bacterial fatty acid synthesis. For example, it demonstrated a half-maximal inhibition constant (IC50) of 5.6 µM against the enzyme ecKAS III, which is crucial for bacterial growth. This mechanism highlights its potential role in developing new antibacterial therapies targeting resistant strains .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of halogenated phenyl groups enhances lipophilicity and electron-withdrawing properties, which are favorable for interaction with bacterial enzymes. Studies suggest that modifications in the molecular structure can lead to variations in antibacterial potency .

Ligand-Docking Studies

Computational studies, including ligand-docking simulations, have provided insights into how this compound interacts with target proteins at the molecular level. These studies reveal the binding conformations and affinities that are critical for its inhibitory effects on bacterial enzymes .

Antibacterial Drug Development

Given its promising antibacterial properties, this compound is being considered as a lead compound for the development of new antibiotics. Its efficacy against resistant strains could address significant gaps in current antibiotic therapies .

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound, including:

- In Vivo Studies : Animal models to assess efficacy and safety.

- Formulation Development : Creating suitable delivery systems for clinical use.

- Broader Spectrum Testing : Evaluating activity against a wider range of pathogens.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide

- Key Difference : The amide nitrogen is attached to a 4-methylphenyl group instead of 2-methylphenyl.

- Impact: The para-methyl substitution (vs. However, the ortho-methyl group in the target compound may confer greater conformational rigidity .

5-(4-Chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide

- Key Difference : A 2-methoxybenzyl group replaces the 2-methylphenyl amide.

- The benzyl linker adds flexibility, which could alter target engagement .

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | pKa (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₆ClNO₂ | 325.79 | 2-methylphenyl, 4-chlorophenyl | 11.49 |

| 5-(4-Chlorophenyl)-N-(4-methylphenyl) analog | C₁₉H₁₆ClNO₂ | 325.79 | 4-methylphenyl | 11.82* |

| 5-(4-Chlorophenyl)-N-(2-methoxybenzyl) analog | C₂₀H₁₈ClNO₃ | 355.81 | 2-methoxybenzyl | 11.49 |

*Estimated based on substituent effects .

Heterocyclic Derivatives with Similar Pharmacophores

Pyrazole Carboximidamides (Molecules, 2014)

- Example : 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.

- Comparison: The pyrazole core introduces a five-membered ring with two adjacent nitrogen atoms, increasing hydrogen-bonding capacity. The 4-chlorophenyl group is retained, but the amide is replaced by a carboximidamide, enhancing basicity (pKa ~8.5–9.5). This suggests distinct target profiles, such as kinase inhibition vs.

5-Bromo-N-[3-chloro-4-morpholinylphenyl]furan-2-carboxamide

- Key Features : Bromine at position 5 and a morpholine-substituted phenyl amide.

- Impact: Bromine’s electron-withdrawing effect may reduce furan ring reactivity compared to chlorine. The morpholine group improves solubility (logP ~2.5 vs.

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The target compound (logP ~3.8) is more lipophilic than its 2-methoxybenzyl analog (logP ~3.2) due to the methyl group’s hydrophobic contribution.

- Solubility : Derivatives with polar substituents (e.g., methoxy, morpholine) exhibit higher aqueous solubility, as seen in and .

- Metabolic Stability : Ortho-substituted aryl groups (e.g., 2-methylphenyl) may slow oxidative metabolism compared to para-substituted analogs .

Biological Activity

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide, with the CAS number 941237-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C19H16ClNO2

- Molecular Weight : 325.8 g/mol

- Structure : The compound features a furan ring substituted with a chlorophenyl group and a methylphenyl amide.

The biological activity of this compound is primarily attributed to its interaction with various enzyme systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, similar to other compounds in its class.

- Monoamine Oxidase Inhibition :

- Cholinesterase Inhibition :

-

Antiviral Activity :

- Emerging research indicates that certain derivatives of furan-based compounds have antiviral properties, particularly against human adenovirus (HAdV). While specific data on this compound's antiviral activity is limited, its structural similarities to effective antiviral agents warrant further investigation .

In Vitro Studies

- Cell Viability Assays :

- Enzyme Inhibition Studies :

Comparative Efficacy

Q & A

Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted aryl amines with furan precursors. Key methods include:

- Neat Methods : Solvent-free reactions at room temperature with continuous stirring to enhance yield .

- Microwave-Assisted Synthesis : Using cyclohexanone, sulfur, and aluminum oxide as a solid support under basic catalysis to reduce reaction time and improve efficiency .

- Feist-Benary Cyclization : For furan core formation, as demonstrated in structurally analogous compounds (e.g., phenylvinylfuran derivatives), using nBuLi and aldehydes under inert conditions .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of nBuLi (1.1–1.5 equiv) and temperature (0–25°C) to minimize side products .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and furan ring integrity. For example, furan protons typically resonate at δ 6.5–7.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ for C20H17ClN2O2: 352.09) and detect fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .

Best Practice : Cross-validate data with computational tools (e.g., DFT for NMR chemical shift predictions).

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- In Vitro Screening : Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to pyrazole and triazole carboxamides with known inhibitory activity .

- Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can researchers mitigate challenges related to hygroscopic intermediates during synthesis?

- Handling : Use anhydrous solvents (e.g., THF, DMF) and conduct reactions under nitrogen/argon.

- Purification : Employ silica gel chromatography with low-polarity eluents (e.g., hexane:EtOAc) to separate moisture-sensitive intermediates .

- Storage : Store intermediates in desiccators with P2O5 or molecular sieves .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Step 1 : Confirm sample purity via HPLC (>95%) to rule out impurities .

- Step 2 : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Step 3 : Explore tautomeric forms or rotamers. For example, furan carboxamides may exhibit rotational barriers around the amide bond, causing split peaks in 1H NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assess bioactivity changes .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets like kinases or GPCRs .

- Pharmacophore Mapping : Identify critical moieties (e.g., furan carbonyl, chlorophenyl group) using QSAR models .

Q. Are computational methods reliable for predicting the metabolic stability of this compound?

- In Silico Tools : Use pkCSM or SwissADME to estimate CYP450 metabolism and clearance rates.

- Validation : Cross-check predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

- Limitations : Computational models may underestimate steric effects from the 2-methylphenyl group; experimental validation is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.